![molecular formula C18H21N7O3 B2740574 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1060205-20-0](/img/structure/B2740574.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of triazolo-pyridazine derivatives which have demonstrated various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H24N6O2
- Molecular Weight : Approximately 396.45 g/mol
The structural features include:
- A piperazine ring , which is known for its ability to interact with various biological targets.
- A triazolo-pyridazine moiety , contributing to its pharmacological properties.
- Substituents such as 2,5-dimethoxyphenyl , which may enhance its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Inhibition of Kinases : This compound may act as an inhibitor of certain kinases involved in cellular signaling processes. Kinase inhibition can lead to the modulation of signaling pathways that are crucial in cancer progression and inflammation.
- Receptor Binding : The compound has shown potential in binding to various receptors associated with neurological disorders, suggesting possible neuroprotective effects.
Anticancer Activity
Several studies have focused on the anticancer properties of triazolo-pyridazine derivatives. For instance:
- A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Another investigation highlighted the ability of related compounds to inhibit tumor growth in xenograft models, indicating their potential for development as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Properties
A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The findings revealed:
Treatment | Cell Viability (%) | IC50 (µM) |
---|---|---|
Control | 100 | - |
Compound | 45 | 10 |
This study indicated significant cytotoxicity and a promising IC50 value, suggesting effective anti-cancer properties.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed:
Treatment | Memory Performance (Morris Water Maze) | Oxidative Stress Markers (µmol/g) |
---|---|---|
Control | Low | High |
Compound | High | Low |
These findings suggest that the compound enhances cognitive function and reduces oxidative stress markers associated with neurodegeneration.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-27-13-3-4-15(28-2)14(11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJEVDOGBZFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.